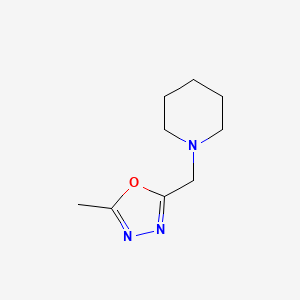
N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide, also known as PCP-4, is a chemical compound that belongs to the class of arylcyclohexylamines. It has been used in scientific research to study the mechanisms of action and physiological effects of dissociative anesthetics. PCP-4 has been synthesized using different methods, and its application in scientific research has provided valuable insights into the functioning of the nervous system.
Wirkmechanismus
N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide acts as a non-competitive antagonist at the NMDA receptor, preventing the influx of calcium ions into the neuron. This results in the inhibition of glutamate-mediated neurotransmission and the disruption of normal neuronal activity. N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide also acts as a dopamine reuptake inhibitor, increasing the levels of dopamine in the synapse and enhancing its effects on the brain.
Biochemical and physiological effects:
N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide has been shown to induce a wide range of biochemical and physiological effects in the body. It can cause dissociative states, hallucinations, and delirium, as well as impairments in memory, attention, and motor coordination. N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide can also induce analgesia and anesthesia, making it a useful tool in the study of pain perception and the development of new anesthetics.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide has several advantages as a research tool, including its ability to induce dissociative states and its selective binding to the NMDA receptor. However, its use is limited by its potential for abuse and its toxicity at high doses. Researchers must take care to use N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide in a controlled manner and to follow appropriate safety protocols.
Zukünftige Richtungen
There are several areas of research that could benefit from the use of N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide. One area is the study of the role of the NMDA receptor in the development of psychiatric disorders such as depression and schizophrenia. N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide could also be used to develop new anesthetics that are more effective and have fewer side effects than current drugs. Additionally, N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide could be used to study the effects of dissociative anesthetics on the immune system and their potential as anti-inflammatory agents.
Synthesemethoden
The synthesis of N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide involves the reaction between 4-chloroaniline and 4-methoxycyclohexanone in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with piperidine-1-carboxylic acid to form N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide. This method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide has been used in scientific research to study the mechanisms of action and physiological effects of dissociative anesthetics. It has been shown to bind to the N-methyl-D-aspartate (NMDA) receptor in the brain, which is involved in learning, memory, and pain perception. N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide has also been used to study the effects of dissociative anesthetics on the central nervous system, including their ability to induce hallucinations, delirium, and dissociative states.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-18-12-6-8-16(9-7-12)13(17)15-11-4-2-10(14)3-5-11/h2-5,12H,6-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCJHPNOIDUWKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[3-[[[3-chloro-5-(piperidine-1-carbonyl)pyridin-2-yl]amino]methyl]phenoxy]-N,N-dimethylacetamide](/img/structure/B7565625.png)
![1-[3-(Furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(2-methylphenyl)sulfanylethanone](/img/structure/B7565631.png)

![2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-phenylpropan-1-one](/img/structure/B7565647.png)
![2-[4-[[butyl(methyl)amino]methyl]piperidin-1-yl]-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide](/img/structure/B7565653.png)

![2,2-Dimethyl-3-[[2-[1-(2-methylphenyl)imidazol-2-yl]sulfanylacetyl]amino]propanamide](/img/structure/B7565680.png)

![N-[3-[(2-hydroxy-5-methylphenyl)carbamoyl]phenyl]pyridine-3-carboxamide](/img/structure/B7565688.png)